molecular formula C5H4N2O3 B1388807 5-Hydroxypyrimidine-2-carboxylic acid CAS No. 345642-87-7

5-Hydroxypyrimidine-2-carboxylic acid

Cat. No. B1388807
M. Wt: 140.1 g/mol
InChI Key: GJEGYXYPWJJUPE-UHFFFAOYSA-N
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Description

5-Hydroxypyrimidine-2-carboxylic acid is a chemical compound with the molecular formula C5H4N2O3 . It is a solid substance with a molecular weight of 140.1 .


Synthesis Analysis

The synthesis of 5-Hydroxypyrimidine-2-carboxylic acid involves reacting 5-bromo-2-cyanopyrimidine with phenylcarbinol to generate 5-benzyloxy-2-cyanopyrimidine . Then, the 5-benzyloxy-2-cyanopyrimidine is reacted in an alkaline condition, and the product is dissolved out by carrying out an acid adjustment on the reaction solution . The dissolved solid is then filtered and dried to obtain the target compound .


Molecular Structure Analysis

The InChI code for 5-Hydroxypyrimidine-2-carboxylic acid is 1S/C5H4N2O3/c8-4(9)3-1-6-5(10)7-2-3/h1-2H, (H,8,9) (H,6,7,10) .


Physical And Chemical Properties Analysis

5-Hydroxypyrimidine-2-carboxylic acid is a solid substance with a molecular weight of 140.1 .

Scientific Research Applications

  • Pharmacology

    • Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
    • They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
    • Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Organic Synthesis

    • 5-Hydroxypyridine-2-carboxylic acid is employed as an important raw material and intermediate used in organic synthesis .
    • It is used in the agrochemical, pharmaceutical and dyestuff field .
  • Synthesis of 2-substituted pyrimidine-5-carboxylic esters

    • A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .
    • In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
  • Production from Alginate

    • 5-Hydroxypyridine-2-carboxylic acid can be produced from alginate, a polysaccharide found in the cell walls of brown algae .
  • Raw Material in Chemical Industry

    • 5-Hydroxypyridine-2-carboxylic acid is used as an important raw material and intermediate in the chemical industry .
    • It is used in the agrochemical, pharmaceutical and dyestuff field .
  • 2-Amino-4-hydroxypyrimidine-5-carboxylic acid

    • 2-Amino-4-hydroxypyrimidine-5-carboxylic acid, a derivative of 5-Hydroxypyrimidine-2-carboxylic acid, is used in the synthesis of various chemical compounds .
  • Synthesis of 2-substituted pyrimidine-5-carboxylic esters

    • A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported .
    • In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
  • Production of Antiviral Compounds

    • The Dimroth rearrangement in the synthesis of condensed pyrimidines is key structural fragments of antiviral agents .
    • The main attention is given to publications over the past 10 years .
  • Synthesis of Derivatives

    • A novel simple, efficient and solvent-free method for the synthesis of derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters has been developed .
    • This is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl .

Safety And Hazards

The safety information for 5-Hydroxypyrimidine-2-carboxylic acid includes several hazard statements such as H315, H317, H319, and H335 . Precautionary measures include avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Future Directions

The synthesis method for 5-Hydroxypyrimidine-2-carboxylic acid has been designed and a preparation method for the compound has been provided . This compound could potentially be used in the treatment of obesity or hyperlipidemia caused by obesity, hypertriglyceridemia, fat metabolic disturbance, fatty liver, hypertension, arteriosclerosis, diabetes, etc .

properties

IUPAC Name

5-hydroxypyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-3-1-6-4(5(9)10)7-2-3/h1-2,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEGYXYPWJJUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxypyrimidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MI Jihad, MF Mahdi - Journal of Advanced Pharmaceutical …, 2023 - journals.lww.com
… In 30 ml dry toluene, 2.2 mmol 5-hydroxypyrimidine- 2-carboxylic acid, thionyl chloride 14.0 mmol, and 2 drops of Dimethylformamide (DMF) were heated at 100C for 70 min. After …
Number of citations: 6 journals.lww.com

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